molecular formula C9H13N3O4S B13636670 N-(2-aminopropyl)-2-nitrobenzenesulfonamide

N-(2-aminopropyl)-2-nitrobenzenesulfonamide

Cat. No.: B13636670
M. Wt: 259.28 g/mol
InChI Key: MVJLAOSJLQDCBB-UHFFFAOYSA-N
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Description

N-(2-aminopropyl)-2-nitrobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of an aminopropyl group attached to a nitrobenzenesulfonamide moiety, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminopropyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-aminopropane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminopropyl)-2-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of N-(2-aminopropyl)-2-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides.

    Hydrolysis: Formation of 2-nitrobenzenesulfonic acid and 2-aminopropane.

Scientific Research Applications

N-(2-aminopropyl)-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminopropyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminopropyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminopropyl)benzofuran: Shares the aminopropyl group but has a different aromatic moiety.

    N-(2-aminopropyl)-2-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a nitro group.

    N-(2-aminopropyl)-2-chlorobenzenesulfonamide: Contains a chlorine atom instead of a nitro group.

Uniqueness

N-(2-aminopropyl)-2-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

N-(2-aminopropyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C9H13N3O4S/c1-7(10)6-11-17(15,16)9-5-3-2-4-8(9)12(13)14/h2-5,7,11H,6,10H2,1H3

InChI Key

MVJLAOSJLQDCBB-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N

Origin of Product

United States

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